molecular formula C10H13Cl2N B3051379 3-Chloro-N-(3-chloropropyl)-4-methylaniline CAS No. 333985-68-5

3-Chloro-N-(3-chloropropyl)-4-methylaniline

Cat. No. B3051379
Key on ui cas rn: 333985-68-5
M. Wt: 218.12 g/mol
InChI Key: WHACWMJUKUJBSJ-UHFFFAOYSA-N
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Patent
US06562978B1

Procedure details

A mixture of 3-chloro-4-methylaniline (7.79 g, 55 mmol), 1-chloro-3-iodopropane (5.91 ml, 55 mmol), cesium carbonate (35.84 g, 110 mmol) and DMF (15 ml) was stirred at room temperature for 19 hours. To the mixture was added water (75 ml), and the mixture was extracted with hexane (60 ml, 30 ml×2). The organic layer was washed with water (10 ml), dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 200 g, hexane/ethyl acetate=1/0 to 19/1), and the desired fraction was concentrated under reduced pressure to give the titled compound (7.30 g, 33 mmol, Yield 61%) as a pale brown oily substance.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
35.84 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[Cl:10][CH2:11][CH2:12][CH2:13]I.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C=O)C>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH:5][CH2:13][CH2:12][CH2:11][Cl:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.79 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
5.91 mL
Type
reactant
Smiles
ClCCCI
Name
cesium carbonate
Quantity
35.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane (60 ml, 30 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the desired fraction was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ClC=1C=C(NCCCCl)C=CC1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33 mmol
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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